N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
This compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and a trifluoromethyl group (-CF3) on a phenyl ring . The presence of these groups could give this compound various chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiadiazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Antiallergy Agents
A study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the queried compound, demonstrated potent antiallergy activity in rat models. These compounds were synthesized through a process involving the treatment of acetophenone with thiourea and iodine, leading to the creation of aminothiazoles. Some analogues exhibited significant potency, surpassing that of disodium cromoglycate in the rat PCA model, highlighting their potential as oral antiallergy agents (Hargrave, Hess, & Oliver, 1983).
Anticancer Applications
Tiwari et al. (2017) reported on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, including a method for their synthesis under microwave irradiation. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like properties (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antimicrobial Agents
Research on 2-phenylamino-thiazole derivatives as antimicrobial agents by Bikobo et al. (2017) demonstrated the synthesis of new compounds with significant activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. Some molecules showed greater potency than reference drugs, especially against Gram-positive bacteria (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Synthesis and Characterization of Complexes
Adhami et al. (2012) discussed the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium. This research detailed the chemical reactions and characterizations, including IR, NMR spectroscopy, and X-ray crystallography, providing insights into the structural and electronic properties of such compounds (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2S2/c19-12-7-6-11(18(20,21)22)8-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQBTIKLBDZYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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